molecular formula C22H29NO B12796910 1-Phenanthrenecarbonitrile, 6-acetyl-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- CAS No. 5335-58-0

1-Phenanthrenecarbonitrile, 6-acetyl-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)-

Cat. No.: B12796910
CAS No.: 5335-58-0
M. Wt: 323.5 g/mol
InChI Key: RPSVTEGZYQRWAE-FDFHNCONSA-N
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Description

1-Phenanthrenecarbonitrile, 6-acetyl-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- is a complex organic compound with a unique structure

Preparation Methods

The synthesis of 1-Phenanthrenecarbonitrile, 6-acetyl-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- involves multiple steps. The synthetic routes typically include the formation of the phenanthrene core, followed by the introduction of the acetyl and carbonitrile groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Phenanthrenecarbonitrile, 6-acetyl-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 1-Phenanthrenecarbonitrile, 6-acetyl-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- stands out due to its unique structure and properties. Similar compounds include other phenanthrene derivatives, which may have different functional groups and chemical behaviors. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological activities .

Properties

CAS No.

5335-58-0

Molecular Formula

C22H29NO

Molecular Weight

323.5 g/mol

IUPAC Name

(1R,4aS,10aR)-6-acetyl-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbonitrile

InChI

InChI=1S/C22H29NO/c1-14(2)17-11-16-7-8-20-21(4,13-23)9-6-10-22(20,5)19(16)12-18(17)15(3)24/h11-12,14,20H,6-10H2,1-5H3/t20-,21-,22+/m0/s1

InChI Key

RPSVTEGZYQRWAE-FDFHNCONSA-N

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C#N)C)C(=O)C

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C#N)C)C(=O)C

Origin of Product

United States

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